![molecular formula C14H19NO7S B2922756 (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid CAS No. 1164517-07-0](/img/structure/B2922756.png)
(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process often requires specific conditions such as temperature, pressure, and catalysts .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances .Scientific Research Applications
Enantioselective Synthesis
- A study by Alonso et al. (2005) describes the enantioselective synthesis of a related compound, using a process that starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process is significant for synthesizing specific enantiomers of compounds, which can have varied applications in pharmaceutical and chemical research (Alonso et al., 2005).
Chemiluminescence in Sulfanyl-Substituted Compounds
- Watanabe et al. (2010) explored the singlet oxygenation of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes showed stability and gave light under certain conditions, which could be relevant for studies in photophysics and the development of light-emitting materials (Watanabe et al., 2010).
Catalysis in Alcohol Oxidation
- Research by Hazra et al. (2015) involved the synthesis of sulfonated Schiff base copper(II) complexes, which acted as efficient and selective catalysts in the oxidation of alcohols. This application is crucial in organic synthesis and industrial processes (Hazra et al., 2015).
Uricosuric Agents
- A paper by Sarbanes (2002) mentions sulfamoyl benzoic acids as useful uricosuric agents in treating gout and gouty arthritis. This indicates potential therapeutic applications in the treatment of specific medical conditions (Sarbanes, 2002).
Oxidation Reactions
- The study by Yoshimura et al. (2011) discusses the preparation and reactivity of iodylpyridines, which can be used as recyclable reagents for the oxidation of sulfides and alcohols. This has implications for environmentally friendly and efficient chemical processes (Yoshimura et al., 2011).
Antioxidant Properties
- Mura et al. (2014) investigated hydroxycinnamic and hydroxybenzoic systems, including their antioxidant properties in both homogeneous and cellular systems. This research is relevant for understanding the role of these compounds in combating oxidative stress in biological systems (Mura et al., 2014).
Biotransformation in Microorganisms
- Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens, resulting in various glucosidated compounds. This study highlights the potential of microorganisms in producing modified organic compounds with varied applications (Hsu et al., 2007).
Catalysis in Condensation Reactions
- Tayebi et al. (2011) used sulfuric acid esters as recyclable catalysts for condensation reactions. This demonstrates the potential of such compounds in facilitating chemical reactions, particularly in green chemistry applications (Tayebi et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[3-(3-hydroxypropylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-21-11-8-10(4-5-13(17)18)9-12(14(11)22-2)23(19,20)15-6-3-7-16/h4-5,8-9,15-16H,3,6-7H2,1-2H3,(H,17,18)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAFOUQXIRVOS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid |
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